2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, and a methoxy-methylbenzo[d]thiazolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Ethylsulfonyl Phenyl Intermediate: The initial step involves the sulfonation of ethylbenzene to form 4-(ethylsulfonyl)phenyl. This can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Synthesis of the Benzo[d]thiazolyl Intermediate: The second step involves the synthesis of 4-methoxy-7-methylbenzo[d]thiazole. This can be accomplished through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 4-methoxy-3-methylbenzaldehyde.
Coupling Reaction: The final step involves the coupling of the two intermediates. This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) can be employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-6-methylbenzo[d]thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-ethylbenzo[d]thiazol-2-yl)acetamide
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-27(23,24)14-8-6-13(7-9-14)11-16(22)20-19-21-17-15(25-3)10-5-12(2)18(17)26-19/h5-10H,4,11H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKCXVJSSRMTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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